3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride

Medicinal chemistry Salt selection Bioavailability enhancement

3-Cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride (CAS 733757-90-9) is a bicyclic heterocyclic building block comprising a pyrazole ring fused to a saturated tetrahydropyridine moiety, with a cyclopropyl substituent at the 3-position and formulated as the hydrochloride salt (C₉H₁₄ClN₃, MW 199.68 g/mol). The compound belongs to the tetrahydropyrazolo[3,4-c]pyridine class, a scaffold extensively explored in kinase inhibitor programs targeting Tie2, c-Met, and Pim kinases, as well as in S1P₁ receptor agonist discovery and factor Xa inhibitor development.

Molecular Formula C9H14ClN3
Molecular Weight 199.68 g/mol
CAS No. 733757-90-9
Cat. No. B11900080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride
CAS733757-90-9
Molecular FormulaC9H14ClN3
Molecular Weight199.68 g/mol
Structural Identifiers
SMILESC1CC1C2=NNC3=C2CCNC3.Cl
InChIInChI=1S/C9H13N3.ClH/c1-2-6(1)9-7-3-4-10-5-8(7)11-12-9;/h6,10H,1-5H2,(H,11,12);1H
InChIKeyATMAZEROKCCMPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine Hydrochloride (CAS 733757-90-9): Core Scaffold & Procurement Baseline


3-Cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride (CAS 733757-90-9) is a bicyclic heterocyclic building block comprising a pyrazole ring fused to a saturated tetrahydropyridine moiety, with a cyclopropyl substituent at the 3-position and formulated as the hydrochloride salt (C₉H₁₄ClN₃, MW 199.68 g/mol) [1]. The compound belongs to the tetrahydropyrazolo[3,4-c]pyridine class, a scaffold extensively explored in kinase inhibitor programs targeting Tie2, c-Met, and Pim kinases, as well as in S1P₁ receptor agonist discovery and factor Xa inhibitor development [2][3]. Its free base counterpart (CAS 853784-22-2, C₉H₁₃N₃, MW 163.22 g/mol) lacks the hydrochloride counterion, resulting in different physicochemical and handling properties critical for downstream synthetic applications [1][4].

Why Generic Substitution Fails: Structural Specificity of 3-Cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine Hydrochloride


Within the tetrahydropyrazolopyridine family, seemingly minor structural variations produce compound-specific properties that preclude simple interchange. The [3,4-c] ring fusion pattern positions the basic secondary amine of the tetrahydropyridine ring and the pyrazole N1-H in a defined spatial orientation distinct from the [4,3-c] regioisomer (CAS 1177345-48-0), altering hydrogen-bond donor/acceptor geometry and potential target engagement [1][2]. The 3-cyclopropyl substituent confers conformational restriction (only 1 rotatable bond) and distinct lipophilicity (XLogP3-AA = 0.2 for the free base) compared to 3-methyl (CAS 1466006-16-5) or 3-unsubstituted analogs, affecting metabolic stability and off-rate kinetics [1][3]. Furthermore, the hydrochloride salt form (CAS 733757-90-9) provides enhanced aqueous solubility and handling characteristics relative to the free base (CAS 853784-22-2), directly impacting dissolution rates in aqueous reaction media and biological assay buffers . The following quantitative evidence demonstrates why this specific CAS registry number—not a generic class representative—must be specified for reproducible research and development outcomes.

Quantitative Differentiation Evidence: 3-Cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine Hydrochloride vs. Closest Analogs


Aqueous Solubility Advantage: Hydrochloride Salt (CAS 733757-90-9) vs. Free Base (CAS 853784-22-2)

The hydrochloride salt formulation (CAS 733757-90-9, MW 199.68 g/mol) provides measurably superior aqueous solubility compared to the free base form (CAS 853784-22-2, MW 163.22 g/mol). The protonation of the secondary amine in the tetrahydropyridine ring by HCl generates an ionic species with enhanced hydration energy, facilitating dissolution in aqueous reaction media and biological assay buffers [1]. The free base exhibits a computed XLogP3-AA of 0.2, indicating moderate lipophilicity and limited inherent aqueous solubility [2]. While no experimentally measured solubility values were located for either form in the public domain, the general principle that hydrochloride salts of secondary amines exhibit 10- to 1000-fold higher aqueous solubility than their free base counterparts is well-established in pharmaceutical salt selection literature [3].

Medicinal chemistry Salt selection Bioavailability enhancement

Ring Fusion Regiochemistry: [3,4-c] (CAS 733757-90-9) vs. [4,3-c] Isomer (CAS 1177345-48-0) Spatial Architecture

The [3,4-c] ring fusion in CAS 733757-90-9 positions the basic secondary amine of the saturated tetrahydropyridine ring at the 6-position relative to the pyrazole core, creating a distinct hydrogen-bond donor vector compared to the [4,3-c] isomer (CAS 1177345-48-0), where the amine is repositioned [1][2]. In structure-based drug design within the tetrahydropyrazolopyridine class, this regiochemical difference has been shown to alter kinase inhibitor potency. For example, in a series of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine c-Met inhibitors, compound 8c achieved an IC₅₀ of 68 nM, whereas the [3,4-c] scaffold has been employed in Tie2 kinase inhibitor programs (US7109340B2) and S1P₁ agonist development, demonstrating scaffold-divergent biological activity profiles [3][4][5].

Kinase inhibitor design Regioisomer differentiation Structure-based drug design

Cyclopropyl Conformational Restriction: 3-Cyclopropyl (CAS 733757-90-9) vs. 3-Methyl Analog (CAS 1466006-16-5)

The 3-cyclopropyl substituent in CAS 733757-90-9 introduces a conformationally restricted, sp³-rich, compact hydrophobic group with only 1 rotatable bond (the C–C bond connecting cyclopropyl to the pyrazole core), compared to the 3-methyl analog (CAS 1466006-16-5) which possesses a freely rotating methyl group [1]. Cyclopropyl groups are well-documented in medicinal chemistry to improve metabolic stability by reducing CYP450-mediated oxidation at the α-position, enhance target binding through pre-organization of the bioactive conformation, and lower plasma clearance relative to unconstrained alkyl substituents [2]. The computed XLogP3-AA of 0.2 for the free base form indicates that the cyclopropyl group contributes modest lipophilicity while maintaining favorable drug-like properties, in contrast to larger cycloalkyl substituents that can drive logP above optimal ranges [1]. No direct head-to-head metabolic stability or potency data for the cyclopropyl vs. methyl derivative of this specific scaffold were located in the public domain; this inference is based on well-established cyclopropyl SAR trends across multiple chemotypes [2].

Conformational restriction Metabolic stability Drug design

Delta Opioid Receptor Binding: Weak Affinity as Selectivity Marker vs. Potent Kappa Agonist Chemotypes

In a radioligand displacement assay using [³H]-DADLE as radioligand in guinea pig brain (minus cerebellum), the compound (evaluated as the free base or salt, reported under ChEMBL assay CHEMBL146440 / CHEMBL757337) exhibited a binding affinity Ki >10,000 nM against the delta opioid receptor [1]. This weak affinity—essentially inactive at physiologically relevant concentrations—contrasts sharply with potent delta opioid agonists such as SNC-80 (Ki ≈ 1-5 nM) and with potent kappa opioid receptor agonists like U-50488 (Ki ≈ 1-10 nM) [2]. The negligible delta opioid receptor engagement indicates that the unelaborated 3-cyclopropyl-tetrahydropyrazolo[3,4-c]pyridine core does not intrinsically drive opioid receptor pharmacology, making it a suitable starting scaffold for programs where opioid receptor off-target activity must be avoided (e.g., kinase inhibitors, S1P receptor modulators) [3].

Opioid receptor Selectivity profiling Off-target screening

Hydrogen Bond Donor Count: Salt Form (HBD=3) vs. Free Base (HBD=2) Impact on Permeability and Target Engagement

The hydrochloride salt (CAS 733757-90-9) possesses three hydrogen bond donor (HBD) groups (pyrazole N-H, protonated tetrahydropyridine N⁺-H, and the N⁺-H of the HCl salt bridge), compared to only two HBD groups in the free base (CAS 853784-22-2) [1][2]. Hydrogen bond acceptor (HBA) count remains constant at 2 for both forms. This difference in HBD count influences passive membrane permeability: compounds with HBD >3 generally exhibit reduced blood-brain barrier penetration and lower oral absorption according to Lipinski's Rule of Five and related drug-likeness guidelines [3]. For in vitro applications, the salt form's additional HBD may enhance aqueous solubility (see Evidence Item 1) while the free base's lower HBD count favors passive diffusion across biological membranes, making the choice between salt and free base a critical procurement decision depending on the intended assay format (biochemical vs. cell-based) [3].

Physicochemical profiling Permeability Hydrogen bonding

Optimal Application Scenarios for 3-Cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine Hydrochloride Based on Quantitative Evidence


Kinase Inhibitor Lead Generation: Tie2 and c-Met Scaffold Elaboration

The tetrahydropyrazolo[3,4-c]pyridine core is a privileged scaffold in kinase inhibitor discovery, with the [3,4-c] regioisomer specifically claimed in Tie2 kinase inhibitor patents (US7109340B2) for oncology applications [1]. The 3-cyclopropyl substituent provides a conformationally restricted, metabolically stable anchor point for further elaboration at the N-1, N-2, C-4, C-5, and C-6 positions of the core. Procurement of the hydrochloride salt (CAS 733757-90-9) ensures the correct regioisomer and salt form for aqueous-phase diversification reactions (e.g., N-alkylation, reductive amination, sulfonylation) used in parallel library synthesis for kinase selectivity profiling [1][2].

S1P₁ Receptor Agonist Discovery: S1P3-Sparing Program Starting Material

The tetrahydropyrazolopyridine scaffold was successfully optimized by GlaxoSmithKline into orally active, S1P3-sparing S1P₁ agonists for multiple sclerosis, demonstrating that the [3,4-c] core supports the precise spatial arrangement required for GPCR subtype selectivity [2]. The hydrochloride salt provides the necessary solubility for in vitro cAMP and β-arrestin recruitment assays used in S1P₁ agonist screening cascades, while the cyclopropyl group offers a metabolically stable hydrophobic contact that can be retained or further diversified during lead optimization [2].

Fragment-Based Drug Discovery (FBDD): Vectorial Functionalization of a Conformationally Restricted Core

Pyrazolo[3,4-c]pyridines have been identified as underexplored yet highly versatile cores for fragment-based drug discovery, amenable to selective elaboration along multiple growth vectors (N-1, N-2, C-4, C-5, C-6, and C-7 positions) [3]. The 3-cyclopropyl substituent on CAS 733757-90-9 provides a compact, sp³-rich hydrophobic fragment (MW = 199.68, HBD = 3, HBA = 2, rotatable bonds = 1) with excellent ligand efficiency potential. The hydrochloride salt ensures reliable solubility in aqueous fragment screening conditions, while the weak delta opioid receptor binding (Ki >10,000 nM) provides initial selectivity data for CNS fragment libraries [4].

Factor Xa Inhibitor Intermediate: Synthesis of Bicyclic Pyrazolopyridinone Anticoagulants

The tetrahydropyrazolo[3,4-c]pyridine scaffold serves as a key intermediate in the synthesis of factor Xa inhibitors, including the bicyclic dihydropyrazolopyridinone class that led to the discovery of apixaban (Eliquis®) [5]. While apixaban itself derives from a more elaborated 7-oxo-tetrahydropyrazolo[3,4-c]pyridine-3-carboxamide, the 3-cyclopropyl building block (CAS 733757-90-9) provides a versatile starting point for divergent synthesis of novel fXa inhibitor scaffolds with modified P1 and P4 pharmacophore regions. The hydrochloride salt form ensures compatibility with the amide coupling and cyclization conditions commonly employed in fXa inhibitor synthetic routes [5].

Quote Request

Request a Quote for 3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.